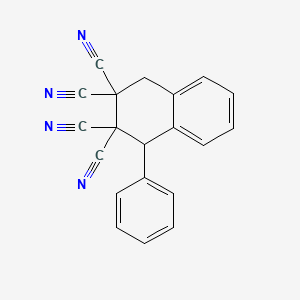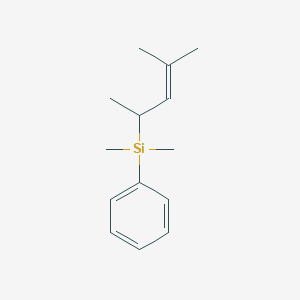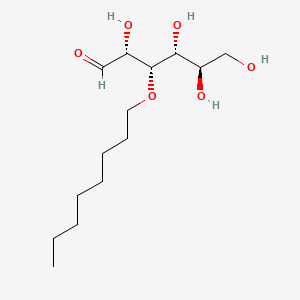
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione is an organic compound with the molecular formula C14H14O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a hexahydro structure, indicating the presence of six additional hydrogen atoms compared to phenanthrene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione typically involves the hydrogenation of phenanthrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of phenanthrene-4,5-dione using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation, resulting in the formation of the hexahydro derivative.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields. The purity of the final product is ensured through various purification techniques, including recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-4,5-dione.
Reduction: Further reduction can lead to the formation of fully hydrogenated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Phenanthrene-4,5-dione.
Reduction: Fully hydrogenated phenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene-4,5-dione: The non-hydrogenated form of the compound.
1,2,3,4,5,6-Hexahydrophenanthrene: A fully hydrogenated derivative without the dione functionality.
9-Phenyl-3,4,5,6,7,9-Hexahydro-1H-Xanthene-1,8(2H)-dione: A structurally similar compound with a different core structure.
Uniqueness
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione is unique due to its specific hydrogenation pattern and the presence of the dione functionality. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
| 110028-98-3 | |
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1,2,3,6,7,8-hexahydrophenanthrene-4,5-dione |
InChI |
InChI=1S/C14H14O2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h7-8H,1-6H2 |
InChI-Schlüssel |
JVLYNUFSCKCQQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C1)C3=C(CCCC3=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/no-structure.png)






![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)
